molecular formula C9H15NO B13174909 2-Amino-1-cyclobutylpent-4-en-1-one

2-Amino-1-cyclobutylpent-4-en-1-one

Cat. No.: B13174909
M. Wt: 153.22 g/mol
InChI Key: SQJIZFBZNZQQDQ-UHFFFAOYSA-N
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Description

2-Amino-1-cyclobutylpent-4-en-1-one is an organic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is of interest due to its unique structure, which includes both an amino group and a cyclobutyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-1-cyclobutylpent-4-en-1-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, starting from a linear precursor, cyclization can be induced using specific catalysts and reaction conditions to form the cyclobutyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclobutylpent-4-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-1-cyclobutylpent-4-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclobutylpent-4-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the cyclobutyl ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its cyclobutyl ring, which imparts distinct chemical properties and reactivity compared to its cyclopentyl and cyclohexyl analogs. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-amino-1-cyclobutylpent-4-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-4-8(10)9(11)7-5-3-6-7/h2,7-8H,1,3-6,10H2

InChI Key

SQJIZFBZNZQQDQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)C1CCC1)N

Origin of Product

United States

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